molecular formula C17H13N5O3 B2572255 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide CAS No. 2034466-69-6

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide

Cat. No. B2572255
CAS RN: 2034466-69-6
M. Wt: 335.323
InChI Key: TXAPKTLEDJFZMS-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Compounds containing quinoxaline, oxadiazole, and tetrazole moieties, similar to the structure of interest, have been demonstrated to exhibit a wide array of pharmacological activities. These activities include anti-inflammatory, analgesic, and anticonvulsant properties. The ability of such compounds to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides highlights their significance in drug design, making them crucial to medicinal and heterocyclic chemistry (Kethireddy et al., 2017).

Antimicrobial and Antifungal Activities

Quinoline derivatives, including those with carboxamide groups, have been studied for their antimicrobial activities. Specific quinoline carboxamides have shown significant antibacterial activity against various microorganisms, making them potential candidates for new antibacterial and antifungal therapies (Özyanik et al., 2012).

Photocatalytic and Electrochemical Properties

Quinoline-imidazole-monoamide ligands in octamolybdate complexes exhibit notable electrocatalytic and photocatalytic activities. These properties are crucial for the reduction of inorganic compounds and the degradation of organic dyes, showcasing the potential of quinoline derivatives in environmental applications and as catalysts in chemical reactions (Li et al., 2020).

Antitrypanosomal Activity

Compounds with oxadiazole N-oxide derivatives related to quinoline have shown potential as antitrypanosomal drugs. Their structure-activity relationships indicate that these compounds could be effective against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the role of quinoline derivatives in developing new treatments for parasitic infections (Cerecetto et al., 1999).

Antipsychotic Potential

Heterocyclic carboxamides, including quinoline derivatives, have been evaluated as potential antipsychotic agents. These studies focus on their binding affinity to dopamine and serotonin receptors and their effectiveness in in vivo models, indicating their potential in treating psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-10-8-14(21-24-10)16-20-15(25-22-16)9-18-17(23)13-7-6-11-4-2-3-5-12(11)19-13/h2-8H,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAPKTLEDJFZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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